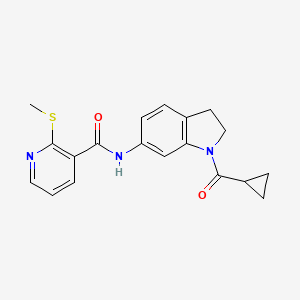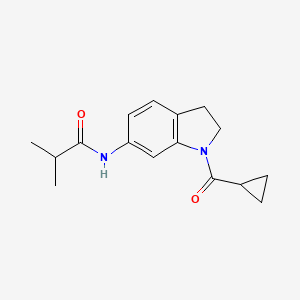
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide, also known as N-Ac-DHI-PB, is an indole-based compound that is widely used in various scientific research applications. It is a synthetic derivative of the natural indole alkaloid, ibogaine, and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is widely used in scientific research applications, such as drug development, drug discovery, and drug metabolism studies. It is also used to study the biochemical and physiological effects of ibogaine and other indole-based compounds. Additionally, it is used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drug interactions.
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is not fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin. Additionally, it has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, voltage-gated potassium channels, and voltage-gated sodium channels.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-addictive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various hormones, including cortisol, oxytocin, and vasopressin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly stable compound, which makes it well-suited for long-term storage. Additionally, it is relatively easy to synthesize, and the synthetic process is well-documented. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use.
Direcciones Futuras
There are a variety of potential future directions for research involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development, drug discovery, and drug metabolism studies. Finally, further research could be conducted into its potential use as an agonist of the serotonin 5-HT2A receptor and its potential therapeutic applications.
Métodos De Síntesis
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide can be synthesized from ibogaine using a three-step process. In the first step, ibogaine is reacted with acetic anhydride and sodium acetate in the presence of a base such as pyridine or sodium hydroxide to form the acetylated ibogaine. In the second step, the acetylated ibogaine is reacted with dihydroindole (DHI) in the presence of a base such as pyridine or sodium hydroxide to form N-Ac-DHI. In the third step, the N-Ac-DHI is reacted with 4-phenylbutanamide in the presence of a base such as pyridine or sodium hydroxide to form the final product, this compound.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














